Quetiapine is a synthetic compound classified as an atypical antipsychotic drug. [] It is primarily recognized for its role in scientific research exploring various neurological and psychiatric conditions.
Future Directions
Exploring Novel Therapeutic Applications: Given its multi-target mechanism of action, investigating the potential therapeutic benefits of quetiapine in other neurological and psychiatric conditions, such as anxiety disorders, could be beneficial. [] This includes conducting well-designed clinical trials to evaluate its efficacy and safety for these conditions.
Related Compounds
N-Desalkylquetiapine
Compound Description: N-Desalkylquetiapine is the major active metabolite of quetiapine. It is formed by the metabolism of quetiapine by the cytochrome P450 enzyme CYP2D6. N-Desalkylquetiapine has a similar pharmacological profile to quetiapine, but it is less potent and has a longer half-life. []
Lithium Carbonate
Compound Description: Lithium carbonate is a mood stabilizer that is used to treat bipolar disorder. It is a salt of lithium, which is a naturally occurring alkali metal. Lithium carbonate works by altering the levels of certain neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. []
Relevance: Lithium carbonate was found to be less effective in treating acute mania in youth with early-course bipolar I disorder than quetiapine. [] It is also considered a viable alternative to quetiapine for maintenance treatment of bipolar I disorder for patients who have achieved stabilization on quetiapine. []
Sodium Valproate
Compound Description: Sodium valproate, also known as valproic acid or divalproex sodium, is a medication used to treat seizures, bipolar disorder, and migraine headaches. It is a branched-chain fatty acid derivative that works by increasing levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. []
Risperidone
Compound Description: Risperidone is an atypical antipsychotic that is used to treat schizophrenia, bipolar disorder, and irritability associated with autism spectrum disorder. It is a benzisoxazole derivative that works by blocking dopamine and serotonin receptors in the brain. [, , ]
Olanzapine
Compound Description: Olanzapine is an atypical antipsychotic that is used to treat schizophrenia, bipolar disorder, and agitation associated with dementia. It is a thienobenzodiazepine derivative that works by blocking dopamine and serotonin receptors in the brain. [, , ]
Fluphenazine
Compound Description: Fluphenazine is a typical antipsychotic that is used to treat schizophrenia. It is a phenothiazine derivative that works by blocking dopamine receptors in the brain. []
Relevance: While no direct comparisons between fluphenazine and quetiapine are discussed in the provided papers, fluphenazine is structurally similar to quetiapine. Fluphenazine is classified as a “typical” antipsychotic, while quetiapine is classified as an “atypical” antipsychotic. [, ]
Paliperidone
Compound Description: Paliperidone is an atypical antipsychotic that is used to treat schizophrenia and schizoaffective disorder. It is a benzisoxazole derivative that is a major active metabolite of risperidone. []
Relevance: When compared with paliperidone, quetiapine is shown to induce fewer parkinsonian side effects, less prolactin increase, and less weight gain. []
Clozapine
Compound Description: Clozapine is an atypical antipsychotic that is used to treat treatment-resistant schizophrenia. It is a dibenzodiazepine derivative that works by blocking dopamine and serotonin receptors in the brain. [, ]
Aripiprazole
Compound Description: Aripiprazole is an atypical antipsychotic that is used to treat schizophrenia, bipolar disorder, and irritability associated with autism spectrum disorder. It is a quinolinone derivative that works as a partial agonist at dopamine and serotonin receptors in the brain. [, ]
Ziprasidone
Compound Description: Ziprasidone is an atypical antipsychotic that is used to treat schizophrenia and bipolar disorder. It is a thiazolidinedione derivative that works by blocking dopamine and serotonin receptors in the brain. []
Haloperidol
Compound Description: Haloperidol is a typical antipsychotic that is used to treat schizophrenia, Tourette syndrome, and other mental disorders. It is a butyrophenone derivative that works by blocking dopamine receptors in the brain. [, ]
Lurasidone
Compound Description: Lurasidone is an atypical antipsychotic that is used to treat schizophrenia and bipolar depression. It is a benzisothiazole derivative that works by blocking dopamine and serotonin receptors in the brain. []
Escitalopram
Compound Description: Escitalopram is a selective serotonin reuptake inhibitor (SSRI) antidepressant that is used to treat major depressive disorder and generalized anxiety disorder. []
Perphenazine
Compound Description: Perphenazine is a typical antipsychotic that is used to treat schizophrenia and other psychotic disorders. It is a piperazine phenothiazine derivative that works by blocking dopamine receptors in the brain. []
Relevance: While perphenazine and quetiapine are both used to treat mental disorders, quetiapine is an atypical antipsychotic, while perphenazine is a typical antipsychotic. [] Quetiapine is generally associated with a lower risk of extrapyramidal side effects than typical antipsychotics. [] One study indicated that the effects of Quetiapine and Perphenazin on the treatment of mental disorders caused by vascular disease in elderly patients were comparable, but that Quetiapine was faster in action, safer, and had fewer side effects. []
Alprazolam
Compound Description: Alprazolam is a benzodiazepine medication that is used to treat anxiety and panic disorder. It works by enhancing the effects of GABA in the brain. [, ]
Source and Classification
Quetiapine is classified as an atypical antipsychotic drug. It is marketed under the brand name Seroquel and was developed by the pharmaceutical company ICI (now AstraZeneca). The compound is known for its ability to treat various psychiatric conditions with fewer extrapyramidal side effects compared to traditional antipsychotics. Quetiapine is available in several formulations, including quetiapine fumarate, which is its most common salt form used in clinical settings.
Synthesis Analysis
The synthesis of quetiapine involves several key steps:
Starting Material: The synthesis typically begins with dibenzo[b,f][1,4]thiazepin-11(10H)-one as a core intermediate.
Phosphorylation: This intermediate undergoes phosphorylation using phosphorus oxychloride (POCl₃) in the presence of N,N-disubstituted anilines to form a more reactive intermediate.
Alkylation: The resultant compound is then subjected to alkylation with 1-(2-(2-hydroxyethoxy)ethyl)piperazine to yield quetiapine. This step can be performed in a one-pot synthesis where fumaric acid is directly combined with quetiapine to form quetiapine fumarate.
Purification: The final product is purified through crystallization or extraction techniques to achieve the desired pharmaceutical quality.
Molecular Structure Analysis
Quetiapine has the molecular formula C21H25N3O2S when in its fumarate salt form, with a molecular weight of approximately 883 amu. The structure features a dibenzo[b,f][1,4]thiazepine core linked to a piperazine ring, which contributes to its pharmacological activity. The compound is achiral and exists predominantly as a free base or as various salts, with quetiapine fumarate being the most common form used clinically.
Structural Characteristics:
Core Structure: The dibenzo[b,f][1,4]thiazepine ring system provides the necessary structural framework for receptor binding.
Functional Groups: Hydroxyethyl and piperazine moieties enhance solubility and bioavailability.
Chemical Reactions Analysis
Quetiapine participates in several chemical reactions during its synthesis and metabolism:
Phosphorylation Reactions: Involves the transformation of dibenzo[b,f][1,4]thiazepin-11(10H)-one using POCl₃.
Alkylation: The introduction of ethoxy groups through nucleophilic substitution reactions with alkyl halides.
Salt Formation: Quetiapine can be converted into various salts (e.g., fumarate) by reacting the free base with suitable acids like fumaric acid or hydrochloric acid.
Mechanism of Action
Quetiapine exerts its therapeutic effects primarily through antagonism of various neurotransmitter receptors:
Dopamine Receptors: Quetiapine acts as an antagonist at dopamine D₂ receptors, which helps alleviate psychotic symptoms.
Serotonin Receptors: It also blocks serotonin receptors (5-HT₂A), contributing to its mood-stabilizing effects.
Histamine Receptors: The drug's action on H₁ receptors accounts for some sedative effects.
This multi-receptor activity profile distinguishes quetiapine from older antipsychotics and contributes to its efficacy in treating mood disorders.
Physical and Chemical Properties Analysis
Quetiapine exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.
Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Quetiapine fumarate has a melting point around 150°C.
These properties are crucial for formulation development and ensuring consistent therapeutic efficacy.
Applications
Quetiapine's primary applications include:
Psychiatric Disorders: Treatment of schizophrenia, bipolar disorder (both manic and depressive episodes), and as an adjunct therapy for major depressive disorder.
Off-label Uses: Sometimes prescribed for anxiety disorders or insomnia due to its sedative effects.
The drug's broad spectrum of activity makes it a valuable tool in psychiatric medicine, allowing for tailored treatment approaches based on individual patient needs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Quetiapine Fumarate is the fumarate salt form of quetiapine, a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine fumarate also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors. A dibenzothiazepine and ANTIPSYCHOTIC AGENT that targets the SEROTONIN 5-HT2 RECEPTOR; HISTAMINE H1 RECEPTOR, adrenergic alpha1 and alpha2 receptors, as well as the DOPAMINE D1 RECEPTOR and DOPAMINE D2 RECEPTOR. It is used in the treatment of SCHIZOPHRENIA; BIPOLAR DISORDER and DEPRESSIVE DISORDER.
4-IBP is a sigma-1 (σ1) receptor ligand (Ki = 1.7 nM). It is selective for σ1 over σ2 receptors (Ki = 25.2 nM). It inhibits the growth and migration of PC3 prostate cancer and A549 non-small cell lung cancer (NSCLC) cells, as well as the migration of C32 melanoma and U373 MG glioblastoma cells, when used at a concentration of 10 µM. 4-IBP (2 mg/kg) increases survival in a U373 MG mouse xenograft model. It also increases firing of serotonergic neurons in the rat dorsal raphe nucleus when administered at a dose of 2 mg/kg. 4-IBP is a selective σ1 agonist with a high level of affinity for the σ1 receptor (Ki = 1.7 nM) and a moderate affinity for the σ2 receptor (Ki = 25.2 nM). IC50 value: 1.7 nM (Ki)Target: σ1in vitro: 4-IBP is a σ1 receptor agonist, decreases the migration of human cancer cells, including glioblastoma cells. 4-IBP is used to investigate whether targeting theσ1 receptor could modify in vitro the migration rates of human cancer cells and increase the sensitivity of metastasizing human A549 NSCLC cells and infiltrating human glioblastoma cells to cytotoxic insults of either proapoptotic or proautophagic drugs. in vivo: 4-IBP increases the antitumor effects of temozolomide and irinotecan in immunodeficient mice that were orthotopically grafted with invasive cancer cells.
HA-1100, a cell-permeable hydroxylated metabolite of HA-1077, is a potent inhibitor of Rho-associated kinase (ROCK) (Ki = 150 nM). It less effectively inhibits protein kinase A (Ki = 2.2 μM). It has been used to explore the role of ROCK in hypoxic and ischemic signaling as well as arterial relaxation. Hydroxyfasudil Hcl(HA1100 Hcl), metabolite of Fasudil, is a potent Rho-kinase inhibitor and vasodilator. IC50 Value: 0.12 uM (ROCK1); 0.17 uM (ROCK2) Target: ROCK1/2in vitro: Fasudil (1-10 μM) and hydroxyfasudil (0.3-10 μM) significantly prevented endothelin-induced cardiomyocyte hypertrophy. Hydroxyfasudil significantly attenuated serotonin (IC)-induced vasoconstriction of SA (-7 +/- 1% vs. 2 +/- 1%, p < 0.01). Coronary I/R significantly impaired coronary vasodilation to acetylcholine after I/R (SA, p < 0.05; and A, p < 0.01 vs. before I/R) and L-NMMA further reduced the vasodilation, whereas hydroxyfasudil completely preserved the responses. in vivo: Treatment with hydroxyfasudil significantly improved bladder intercontraction intervals. Rats treated with hydroxyfasudil also showed a significant reduction of histopathological features associated with cystitis. Twelve-week-old male SHRs were treated with hydroxyfasudil (3 or 10 mg/kg, i.p.) once a day for 6 weeks. Treatment with hydroxyfasudil significantly improved the decreased penile cGMP concentrations, the increased Rho kinase activities, the increased norepinephrine-induced contractions, and the decreased acetylcholine-induced relaxation in a dose-dependent manner. Toxicity: The proportion of patients with good clinical outcome was 74.5% (41/55) in the fasudil group and 61.7% (37/60) in the nimodipine group. There were no serious adverse events reported in the fasudil group. Clinical trial: N/A
Regorafenib is a pyridinecarboxamide obtained by condensation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxylic acid with methylamine. Used for for the treatment of metastatic colorectal cancer in patients who have previously received chemotherapy, anti-EGFR or anti-VEGF therapy. It has a role as an antineoplastic agent, a tyrosine kinase inhibitor and a hepatotoxic agent. It is an aromatic ether, a pyridinecarboxamide, a member of monochlorobenzenes, a member of (trifluoromethyl)benzenes, a member of monofluorobenzenes and a member of phenylureas. Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumours, and hepatocellular carcinoma. FDA approved on September 27, 2012. Approved use of Regorafenib was expanded to treat Hepatocellular Carcinoma in April 2017. Regorafenib anhydrous is a Kinase Inhibitor. The mechanism of action of regorafenib anhydrous is as a Kinase Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and UGT1A9 Inhibitor, and UGT1A1 Inhibitor. Regorafenib is an oral multi-kinase inhibitor that is used in the therapy of refractory metastatic colorectal cancer, hepatocellular carcinoma and gastrointestinal stromal tumor. Regorafenib has been associated with frequent serum aminotransferase elevations during therapy and with rare, but sometimes severe and even fatal instances of clinically apparent liver injury. Regorafenib is the anhydrous form of regorafenib, an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling. Regorafenib Hydrate is the hydrate form of regorafenib, an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling. See also: Regorafenib Monohydrate (active moiety of).
sodium 4-pentynoate is a alkynylacetate analogue; can be metabolically incorporated onto cellular proteins through biosynthetic mechanisms for profiling of acetylated proteins in diverse cell types.